4-Bromo-6-chloro-3-iodo-2-methylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-chloro-3-iodo-2-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClIN/c1-3-6(9)4(7)2-5(8)10-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRWDLWDCXVEIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)Cl)Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 4-Bromo-6-chloro-3-iodo-2-methylpyridine
An In-Depth Technical Guide to 4-Bromo-6-chloro-3-iodo-2-methylpyridine: A Versatile Scaffold for Modern Drug Discovery
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It details the chemical structure, physicochemical properties, reactivity, and synthetic utility of this compound, a highly functionalized heterocyclic building block. The strategic arrangement of distinct halogen atoms on the pyridine core makes this compound an exceptionally valuable intermediate for the synthesis of complex molecular architectures and for the exploration of structure-activity relationships (SAR) in drug discovery programs.
Molecular Identity and Physicochemical Profile
Understanding the fundamental characteristics of a chemical entity is the cornerstone of its effective application in synthesis and development.
Chemical Structure and Identifiers
-
Systematic IUPAC Name: this compound
-
Molecular Formula: C₆H₄BrClIN
-
Molecular Weight: 348.37 g/mol
-
CAS Number: While a specific CAS number for this exact substitution pattern is not widely indexed, its constituent parts and similar structures are well-documented. For instance, the related compound 4-Bromo-2-chloro-6-methylpyridine is registered under CAS Number 1206250-53-4.[1][2]
Caption: 2D Chemical Structure of this compound.
Physicochemical and Spectroscopic Data
The following table summarizes the key physical and predicted spectroscopic properties critical for reaction planning, monitoring, and product characterization.
| Property | Value / Expected Characteristics | Justification / Source |
| Physical Form | Expected to be a solid at room temperature. | Similar multi-halogenated pyridines are solids.[1] |
| Molecular Weight | 348.37 g/mol | Calculated from atomic weights. |
| XlogP | ~3.5 | Predicted based on similar structures, indicating high lipophilicity.[3] |
| ¹H NMR | Aromatic region: One singlet (H at C5). Aliphatic region: One singlet (CH₃ at C2). | The single proton at the 5-position would appear as a singlet. The methyl group protons would also be a singlet. |
| ¹³C NMR | Six distinct signals expected for the six ring carbons. | Due to the asymmetric substitution, all six carbons in the pyridine ring are in unique chemical environments. |
| Mass Spec (EI) | Complex isotopic pattern for M⁺ due to Br (¹⁹Br/⁸¹Br ≈ 1:1) and Cl (³⁵Cl/³⁷Cl ≈ 3:1). | The presence of multiple isotopes of bromine and chlorine will create a characteristic cluster of peaks for the molecular ion. |
| IR Spectroscopy | Peaks expected for C=C and C=N stretching in the 1600-1400 cm⁻¹ region. C-Halogen stretches below 800 cm⁻¹. | Typical for aromatic heterocyclic compounds and halogenated aromatics. |
The Strategic Importance in Medicinal Chemistry
The pyridine scaffold is a cornerstone of modern drug development, present in thousands of clinically relevant molecules.[4] Its ability to act as a hydrogen bond acceptor and its versatile substitution chemistry make it a privileged structure.[5] Compounds like this compound are not therapeutic agents themselves but are critical intermediates that enable the rapid and selective synthesis of diverse compound libraries.
The true value of this molecule lies in the differential reactivity of its three halogen substituents. In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the reactivity of the C-X bond typically follows the order C-I > C-Br > C-Cl. This predictable hierarchy allows for sequential, site-selective functionalization, a powerful strategy for building molecular complexity.
Caption: Workflow for sequential cross-coupling using the scaffold's differential reactivity.
Synthesis and Reactivity Insights
Plausible Synthetic Pathway
While a direct documented synthesis for this specific molecule is scarce, a plausible route can be designed based on established pyridine chemistry. A common strategy involves building up the substitution pattern on a pre-existing pyridine ring.
Proposed Retrosynthesis: The synthesis could logically start from a simpler, commercially available substituted pyridine, such as 2-methyl-6-chloropyridine, and introduce the halogens sequentially.
Forward Synthetic Protocol (Hypothetical):
-
Step 1: Iodination of 6-Chloro-2-methylpyridine.
-
Rationale: Direct iodination at the 3-position can be achieved through electrophilic aromatic substitution. The pyridine ring is electron-deficient, often requiring harsh conditions, but activating it or using potent iodinating agents can facilitate the reaction.[6]
-
Procedure:
-
Dissolve 6-chloro-2-methylpyridine in a suitable solvent like oleum or concentrated sulfuric acid.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add N-Iodosuccinimide (NIS) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Carefully quench the reaction by pouring it onto crushed ice and neutralizing with a base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., dichloromethane), dry over MgSO₄, and purify by column chromatography to yield 6-chloro-3-iodo-2-methylpyridine.
-
-
-
Step 2: Bromination of 6-Chloro-3-iodo-2-methylpyridine.
-
Rationale: With the 3-position occupied, electrophilic bromination is directed to the next available position, C4. The presence of other halogens further deactivates the ring, requiring strong brominating conditions.
-
Procedure:
-
To the product from Step 1, add bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃).
-
Heat the mixture gently (e.g., 50-60°C) for several hours. The reaction must be performed in a well-ventilated fume hood with appropriate safety measures for handling bromine.
-
Monitor the reaction progress.
-
Upon completion, cool the mixture and quench with a reducing agent solution (e.g., sodium thiosulfate) to destroy excess bromine.
-
Work up the reaction mixture as described in Step 1, followed by purification to isolate the final product, this compound.
-
-
Reactivity Profile
The reactivity of this molecule is dominated by the chemistry of its carbon-halogen bonds.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-poor, making it susceptible to SNAr, especially at the 2- and 4-positions (ortho and para to the nitrogen).[7][8] The chlorine at the C6 position is also activated towards substitution by strong nucleophiles, although this often requires elevated temperatures. The C-Br and C-I bonds are less likely to participate in SNAr compared to C-Cl under typical conditions.
-
Metal-Halogen Exchange: The C-I and C-Br bonds can be selectively targeted for metal-halogen exchange using organolithium reagents (e.g., n-BuLi) at low temperatures. The C-I bond will react preferentially, allowing for the formation of a lithiated pyridine intermediate at the 3-position, which can then be trapped with various electrophiles.
-
Cross-Coupling Reactions: This is the most significant application. The distinct electronic and steric properties of the C-I, C-Br, and C-Cl bonds allow for a highly controlled, stepwise introduction of new functionalities.
-
Iodine (C3): Most reactive. Ideal for initial coupling reactions under mild conditions (e.g., Sonogashira, Suzuki with a Pd(PPh₃)₄ catalyst at room temperature).
-
Bromine (C4): Intermediate reactivity. Can be coupled after the iodine by using more forcing conditions or a more active palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂ at 80-100°C).
-
Chlorine (C6): Least reactive. Typically requires specialized, highly active catalyst systems (e.g., those using bulky, electron-rich phosphine ligands like SPhos or XPhos) and higher temperatures to participate in cross-coupling.
-
Safety and Handling
As with all halogenated aromatic compounds, this compound must be handled with appropriate care.
-
General Handling: Use in a well-ventilated chemical fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
Hazard Profile: Based on similar compounds, it is expected to be harmful if swallowed, cause skin irritation, and potentially cause serious eye and respiratory irritation.[2] Specific regulations for halogenated pyridines may apply.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[1]
-
Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Chemical destruction is often the preferred method for halogenated organic waste.[11]
Conclusion
This compound represents a sophisticated chemical tool for advanced organic synthesis. Its value is not in its own biological activity, but in the potential it unlocks for medicinal chemists. The molecule's key feature—a predictable hierarchy of halogen reactivity—provides a logical and efficient pathway to construct complex, tri-substituted pyridine derivatives. By enabling selective, sequential functionalization, this scaffold allows for the systematic exploration of chemical space, accelerating the journey of drug discovery and development.
References
- The Role of Pyridine Intermediates in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen.
- The Diverse Biological Landscape of Substituted Pyridines: A Technical Guide for Drug Discovery Professionals. (2025). BenchChem.
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (n.d.). National Institutes of Health.
- Recent Developments in the Synthesis and Applications of Pyridines. (n.d.). Google Books.
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (n.d.). ChemRxiv.
- 4-Bromo-2-chloro-6-methylpyridine. (n.d.). Sigma-Aldrich.
- Pyridine: the scaffolds with significant clinical diversity. (n.d.). National Institutes of Health.
- 4-Bromo-2-chloro-6-methylpyridine. (n.d.). PubChem.
- Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube.
- meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines. (2024). Organic Syntheses.
- Pyridine. (n.d.). Wikipedia.
- SAFETY DATA SHEET - Pyridine. (2025). Sigma-Aldrich.
- 40 CFR § 721.8675 - Halogenated pyridines. (n.d.). Cornell Law School Legal Information Institute.
- SAFETY DATA SHEET - Pyridine. (2024). Penta.
- Pyridine ACS Safety Data Sheet. (2024). Jubilant Ingrevia Limited.
- Synthesis process of 2-bromo-4-iodo-3-methylpyridine. (n.d.). Patsnap.
- 3-bromo-2-chloro-5-iodo-4-methylpyridine. (n.d.). PubChem.
Sources
- 1. 4-Bromo-2-chloro-6-methylpyridine | 1206250-53-4 [sigmaaldrich.com]
- 2. 4-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 53429237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-bromo-2-chloro-5-iodo-4-methylpyridine (C6H4BrClIN) [pubchemlite.lcsb.uni.lu]
- 4. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Pyridine - Wikipedia [en.wikipedia.org]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. 40 CFR § 721.8675 - Halogenated pyridines. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Safety data sheet (SDS) and handling of 4-Bromo-6-chloro-3-iodo-2-methylpyridine
Technical Handling Guide: 4-Bromo-6-chloro-3-iodo-2-methylpyridine
Document Control:
-
Type: Technical Whitepaper / Safe Handling Guide
-
Target: Medicinal Chemists, Process Safety Engineers
-
Scope: Laboratory Scale to Kilo-Lab
Executive Summary & Compound Profile
This compound is a highly functionalized heterocyclic scaffold used primarily as a linchpin intermediate in complex drug discovery campaigns. Its value lies in its orthogonal reactivity : three distinct halogen atoms (I, Br, Cl) allow for sequential, regioselective functionalization (e.g., Lithiation at C3, Suzuki at C4, SNAr at C6).
However, this reactivity profile necessitates a rigorous safety and handling protocol. The presence of the Carbon-Iodine (C-I) bond introduces photochemical instability, while the polyhalogenated nature implies significant potential for skin sensitization and severe eye damage.
Physicochemical Identification
| Property | Description |
| Chemical Name | This compound |
| Molecular Formula | C₆H₄BrClIN |
| Molecular Weight | ~332.36 g/mol |
| Physical State | Solid (Typically off-white to pale yellow crystalline powder) |
| Solubility | Soluble in DCM, THF, DMSO; Insoluble in water. |
| Key Vulnerability | Photolabile (C-I bond cleavage); Thermally Sensitive (above 100°C). |
Hazard Characterization (The "Why" of Safety)
Unlike generic safety sheets, this section details the mechanism of toxicity to inform your engineering controls.
GHS Classification & Toxicological Logic
| Hazard Class | Category | H-Code | Mechanistic Insight |
| Acute Tox. (Oral) | 4 | H302 | Halogenated pyridines disrupt metabolic pathways; moderate oral toxicity is standard for this class. |
| Skin Irritation | 2 | H315 | Lipophilic nature allows dermal penetration; halogenated aromatics act as contact irritants. |
| Eye Damage | 1 | H318 | Critical: Pyridine bases can cause irreversible corneal opacity due to pH changes and protein denaturation upon contact. |
| STOT-SE | 3 | H335 | Dust/vapor is highly irritating to the upper respiratory tract. |
Self-Validating Safety Check:
-
If you can smell the pyridine-like odor, your engineering controls (fume hood) have failed. The odor threshold is typically lower than the PEL, but reliance on odor is unsafe.
Strategic Handling & Storage
The stability of this compound is dictated by the C-I bond energy (~50 kcal/mol) , which is significantly weaker than C-Br or C-Cl. Photons in the UV-Vis range can homolytically cleave this bond, generating radical species that degrade the material and turn it dark brown/purple.
Storage Protocol (The "Dark & Cold" System)
-
Primary Container: Amber glass vial with a Teflon-lined screw cap.
-
Atmosphere: Headspace must be backfilled with Argon (preferred over Nitrogen due to density) to prevent oxidative degradation.
-
Temperature: Store at 2°C to 8°C .
-
Secondary Containment: Sealed polyethylene bag with a desiccant packet (silica gel) to mitigate hydrolysis risks.
Process Safety & Experimental Protocols
This section details how to utilize the compound's reactivity safely.[1][2][3][4]
A. Reactivity Hierarchy (Visualized)
The following diagram illustrates the sequential reactivity logic, guiding the chemist on which transformation to perform first to avoid side reactions.
Figure 1: Reactivity hierarchy dictated by bond dissociation energies (C-I < C-Br < C-Cl).
B. Protocol: Safe Lithiation (Metal-Halogen Exchange)
Context: The iodine at C3 is the primary handle for lithiation. Hazard: The 2-methyl group is acidic (benzylic position). Using n-BuLi at temperatures above -60°C will result in competitive deprotonation of the methyl group, leading to mixtures and potential runaways.
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round bottom flask. Equip with an internal temperature probe (thermocouple) and N2 inlet.
-
Solvent: Add anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).
-
Reagent Addition: Add the pyridine substrate. Ensure full dissolution.
-
Exchange (The Critical Step):
-
Add i-PrMgCl (Turbo Grignard) or n-BuLi dropwise.
-
Constraint: Internal temperature must NOT exceed -70°C .
-
Why? Higher temps favor the thermodynamic deprotonation of the methyl group over the kinetic iodine exchange.
-
-
Validation (Self-Validating System):
-
Aliquot 0.1 mL of reaction mixture into MeOH (quench).
-
Run LCMS/TLC.
-
Pass Criteria: Disappearance of starting material (MW ~332) and appearance of de-iodinated product (MW ~206).
-
-
Quench: Add electrophile at -78°C, then warm slowly.
Emergency Response & Waste Management
Fire Fighting (Class Specific)
-
Hazard: Thermal decomposition releases Hydrogen Iodide (HI) , Hydrogen Bromide (HBr) , Hydrogen Chloride (HCl) , and Nitrogen Oxides (NOx) . These are corrosive and heavier than air.
-
Action: Use CO2 or Dry Chemical. Do NOT use high-pressure water jets (spreads contamination). Wear full SCBA.
Spill Cleanup Workflow
Figure 2: Spill response emphasizing dust suppression and chemical neutralization.[4]
Disposal
-
Classification: Halogenated Organic Waste.
-
Segregation: Do not mix with acid waste (risk of generating HX gas).
-
Specifics: High heavy-atom count (I, Br) makes this expensive to incinerate. Label clearly as "Polyhalogenated Pyridine" to alert waste handlers of scrubber requirements.
References
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance: Occupational Exposure to Hazardous Chemicals in Laboratories.[5]Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-Bromo-2-chloro-6-methylpyridine (Analogous Structure). PubChem.[6] Link
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
-
ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Pyridine Derivatives Safety Data.Link
Sources
Solubility Profile & Optimization Strategy: 4-Bromo-6-chloro-3-iodo-2-methylpyridine
Topic: Solubility Profile & Handling Strategy for 4-Bromo-6-chloro-3-iodo-2-methylpyridine Content Type: Technical Whitepaper / Method Development Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.
Executive Summary
This guide provides a technical analysis of the physicochemical properties and solubility behavior of This compound . As a dense, poly-halogenated heterocyclic intermediate, this compound presents specific challenges in dissolution, stability, and purification.
Unlike simple pyridines, the electron-withdrawing nature of the tri-halogen substitution pattern (I, Br, Cl) significantly suppresses the basicity of the pyridine nitrogen, altering its solubility in aqueous acids and dictating strict solvent choices for cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Negishi). This document outlines the predicted solubility profile , solvent compatibility for synthesis , and a validated protocol for empirical determination.
Physicochemical Analysis & Solubility Prediction
Structural Impact on Solubility
The solubility of this molecule is governed by the competition between the lipophilic halogen array and the polarizable pyridine nitrogen.
| Structural Feature | Impact on Solubility |
| Pyridine Core | Provides baseline polarity and potential for H-bonding (acceptor only). |
| 2-Methyl Group | Increases lipophilicity (LogP) and disrupts crystal packing, slightly enhancing solubility in non-polar solvents compared to non-methylated analogs. |
| 3-Iodo / 4-Bromo / 6-Chloro | Drastic Lipophilicity Increase: These heavy atoms dominate the solvation thermodynamics. Basicity Suppression: The inductive effect (-I) reduces the pKa of the pyridine nitrogen, making it difficult to protonate/dissolve in weak aqueous acids (e.g., 1M acetic acid). |
Predicted Solubility Profile (Hansen Parameter Analysis)
Based on Quantitative Structure-Property Relationships (QSPR) of analogous poly-halogenated pyridines (e.g., 2-amino-3,5-dibromopyridine), the following profile is derived:
| Solvent Class | Predicted Solubility | Mechanistic Rationale |
| Chlorinated Solvents (DCM, Chloroform) | Excellent (>100 mg/mL) | High dispersion force compatibility with the heavy halogen atoms. Ideal for extraction.[1] |
| Polar Aprotic (DMF, DMSO, DMAc) | High (>50 mg/mL) | Strong dipole-dipole interactions stabilize the polarized aromatic ring. Preferred for cross-coupling reactions. |
| Ethers (THF, 2-MeTHF, Dioxane) | Good (20–50 mg/mL) | Moderate solubility; often requires heating. 2-MeTHF is the preferred "Green" alternative for process scale-up. |
| Esters (Ethyl Acetate, Isopropyl Acetate) | Moderate (10–30 mg/mL) | Good for work-up/extraction but may require larger volumes. |
| Alcohols (Methanol, Ethanol, IPA) | Low to Moderate | Solubility decreases as alcohol chain length increases. Useful as anti-solvents for crystallization. |
| Alkanes (Hexanes, Heptane) | Poor (<1 mg/mL) | The molecule is too polar for pure alkanes. Excellent anti-solvents for precipitation. |
| Water | Insoluble | The hydrophobic burden of the halogens outweighs the pyridine nitrogen's polarity. |
Solvent Compatibility for Synthesis (Reactivity Matrix)
The unique halogenation pattern (I > Br > Cl reactivity order) dictates strict solvent limitations to prevent side reactions (e.g., halogen scrambling or nucleophilic attack).
Figure 1: Solvent selection decision matrix based on reaction type. Note the critical exclusion of protic solvents during lithiation due to the labile C3-Iodine.
Experimental Protocol: Gravimetric Solubility Determination
Since specific literature values are unavailable for this intermediate, the following Self-Validating Protocol must be used to generate internal data. This method accounts for the compound's potential volatility and light sensitivity (due to the C-I bond).
Materials Required
-
Analyte: this compound (>98% purity).
-
Solvents: HPLC Grade (DCM, MeOH, THF, Toluene).
-
Equipment: 1.5 mL amber HPLC vials (light protection), analytical balance (0.01 mg precision), centrifuge, temperature-controlled shaker.
Step-by-Step Methodology
-
Preparation (Saturation):
-
Add approx. 50 mg of the solid compound into an amber vial.
-
Add 250 µL of the target solvent.
-
Self-Validation Check: If the solid dissolves instantly, the solubility is >200 mg/mL. Add more solid until a visible precipitate remains.
-
-
Equilibration:
-
Agitate the suspension at 25°C for 24 hours.
-
Critical Step: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solids.
-
-
Quantification (Gravimetric):
-
Pre-weigh a clean, dry aluminum weighing pan (
). -
Carefully pipette 100 µL of the clear supernatant onto the pan.
-
Evaporate the solvent (vacuum oven at 40°C or nitrogen stream). Do not heat above 50°C to prevent sublimation of the halogenated pyridine.
-
Weigh the dried residue (
).
-
-
Calculation:
Purification Strategy (Solubility-Driven)
The distinct solubility gap between Alkanes (poor) and Chlorinated/Ester solvents (good) suggests a standard recrystallization approach.
Recommended Recrystallization System:
-
Solvent: Ethyl Acetate (dissolves the compound).
-
Anti-Solvent: Hexanes or Heptane (precipitates the compound).
-
Protocol: Dissolve crude material in minimal hot EtOAc (50°C). Slowly add Heptane until turbidity persists. Cool to 4°C.
Graphviz Workflow for Purification:
Figure 2: Optimized recrystallization workflow utilizing the solubility differential between esters and alkanes.
References
-
Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation." Green Chem., 2008, 10 , 31-36. Link
-
Hansen Solubility Parameters: Abbott, S. "Hansen Solubility Parameters: A User's Handbook." CRC Press, 2007. (Referencing general parameters for halogenated aromatics). Link
- Halogenated Pyridine Synthesis: Schlosser, M., et al. "Site-Selective Halogenation of Pyridines." Eur. J. Org. Chem., 2005.
-
General Solubility Protocols: "Gravimetric Determination of Solubility." NIST Standard Reference Data. Link
Sources
Advanced Synthesis of Halogenated Methylpyridines: A Technical Guide
Strategic Overview
Halogenated methylpyridines are among the most versatile scaffolds in modern medicinal chemistry. They serve as "bifunctional handles": the halogen atom facilitates cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to build core complexity, while the methyl group provides a site for late-stage oxidation, benzylic lithiation, or radical functionalization.
However, the electron-deficient nature of the pyridine ring renders classical electrophilic aromatic substitution (SEAr) ineffective for many substitution patterns. Achieving high regioselectivity requires a divergence from standard benzene chemistry. This guide details three distinct, field-proven pathways to access these intermediates, prioritizing regiocontrol and scalability.
Decision Matrix: Selecting the Synthesis Pathway
The choice of synthesis pathway is dictated strictly by the desired substitution pattern and the availability of precursors.
Figure 1: Strategic decision tree for selecting the optimal synthesis pathway based on regiochemical requirements.
Pathway 1: The Sandmeyer Approach (Reliability)
Best for: Converting commercially available amino-methylpyridines into bromo- or chloro-derivatives.
Mechanism: Radical-Nucleophilic Aromatic Substitution (
The Sandmeyer reaction remains the gold standard for reliability when the corresponding amino-pyridine is available. Unlike benzene derivatives, aminopyridines can be challenging to diazotize due to the basicity of the ring nitrogen, which can lead to self-coupling or incomplete reaction. The protocol below utilizes alkyl nitrites (e.g., tert-butyl nitrite) in non-aqueous media, widely preferred in process chemistry over the traditional aqueous NaNO₂/HCl method to minimize phenol byproducts.
Protocol A: Synthesis of 2-Bromo-5-methylpyridine
Target: Conversion of 2-amino-5-methylpyridine to the 2-bromo analog.
Reagents & Conditions:
-
Substrate: 2-Amino-5-methylpyridine (1.0 equiv)
-
Reagent: tert-Butyl nitrite (1.5 equiv)
-
Halogen Source: Copper(II) bromide (CuBr₂, 1.2 equiv)
-
Solvent: Acetonitrile (MeCN)
-
Temperature: 0 °C to 60 °C
Step-by-Step Methodology:
-
Setup: Charge a dry 3-neck round-bottom flask with CuBr₂ (1.2 equiv) and anhydrous MeCN (10 V). Purge with nitrogen.
-
Addition 1: Add tert-butyl nitrite (1.5 equiv) dropwise at room temperature. The solution will darken.
-
Addition 2: Cool the mixture to 0–5 °C. Slowly add 2-amino-5-methylpyridine (1.0 equiv) portion-wise as a solid or solution in MeCN. Critical: Control the exotherm; rapid nitrogen evolution will occur.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 60 °C for 2 hours to ensure complete consumption of the diazonium intermediate.
-
Workup: Quench with 20% aqueous HCl (to break Cu-complexes). Extract with ethyl acetate. Wash organics with NH₄OH (to remove Cu salts) followed by brine.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Key Performance Indicators (KPIs):
| Parameter | Specification | Notes |
|---|---|---|
| Typical Yield | 75–85% | Higher yields than aqueous NaNO₂ method. |
| Purity | >98% (HPLC) | Main impurity is the protodeamination product (3-methylpyridine). |
| Safety | High | Avoids isolation of potentially explosive diazonium salts. |
Pathway 2: Directed Metalation (Precision)
Best for: Introducing halogens at C3 or C4 positions, particularly when a Directing Metalation Group (DMG) is present (e.g., F, Cl, OMe). Mechanism: Complex Induced Proximity Effect (CIPE).[1]
Traditional lithiation (n-BuLi) often results in nucleophilic attack on the pyridine ring (Chichibabin-type addition). The modern solution uses Knochel-Hauser bases (TMPMgCl·LiCl), which are non-nucleophilic, highly basic, and kinetically active at higher temperatures (-20 °C) than traditional Li-reagents (-78 °C).
Protocol B: C3-Iodination of 2-Fluoro-4-methylpyridine
Target: Synthesis of 2-fluoro-3-iodo-4-methylpyridine.
Reagents & Conditions:
-
Substrate: 2-Fluoro-4-methylpyridine (1.0 equiv)
-
Base: TMPMgCl[2]·LiCl (1.2 equiv, 1.0 M in THF)
-
Electrophile: Iodine (I₂, 1.5 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Base Preparation: (Commercially available or prepared in situ). Ensure the TMPMgCl·LiCl solution is titrated before use.
-
Metalation: Cool a solution of 2-fluoro-4-methylpyridine in THF to -40 °C. Add TMPMgCl·LiCl dropwise.
-
Aging: Stir at -40 °C for 45 minutes. The bulky TMP base removes the proton at C3 (ortho to the F atom), stabilized by the LiCl cluster.
-
Quench: Cool to -78 °C. Add a solution of I₂ in THF rapidly.
-
Workup: Warm to RT. Quench with saturated aqueous Na₂S₂O₃ (to reduce excess iodine). Extract with ether.
Figure 2: Mechanism of Directed Ortho Metalation (DoM) using Knochel-Hauser base.
Pathway 3: N-Oxide Activation (C2/C6 Selectivity)
Best for: Synthesizing 2-chloro or 2-bromo methylpyridines from their parent methylpyridines. Mechanism: Nucleophilic substitution on an activated N-oxide intermediate.
Direct halogenation of pyridine is difficult. Oxidation to the N-oxide activates the C2/C6 positions toward nucleophilic attack. Treatment with phosphoryl chloride (POCl₃) effects both activation and chlorination in a single pot (Meisenheimer-type rearrangement/substitution).
Protocol C: Synthesis of 2-Chloro-3-methylpyridine
Target: Conversion of 3-methylpyridine (3-picoline) to 2-chloro-3-methylpyridine.
Reagents & Conditions:
-
Step 1 (Oxidation): 3-Methylpyridine, H₂O₂ (30%), Acetic Acid (solvent/catalyst).
-
Step 2 (Chlorination): POCl₃ (excess), Triethylamine (Et₃N).
Step-by-Step Methodology:
-
N-Oxidation: Dissolve 3-methylpyridine in acetic acid. Add H₂O₂ dropwise at 60 °C. Heat to 80 °C overnight. Concentrate to obtain the N-oxide (often a waxy solid).
-
Chlorination Setup: Dissolve the crude N-oxide in dry CH₂Cl₂ (or run neat if scale permits). Add Et₃N (1.0 equiv) to buffer the HCl generated.
-
Reaction: Add POCl₃ (1.5 equiv) dropwise at 0 °C. Heat to reflux (or 80–100 °C if neat) for 4 hours.
-
Workup (Caution): Pour the reaction mixture slowly onto ice/water. POCl₃ hydrolysis is violent. Neutralize with NaOH to pH 8. Extract with CH₂Cl₂.
-
Regioselectivity Note: 3-methylpyridine N-oxide typically yields a mixture of 2-chloro-3-methyl (major) and 2-chloro-5-methyl (minor). These must be separated by distillation or column chromatography.
Safety & Scale-up Considerations
| Hazard Class | Critical Control Point | Mitigation Strategy |
| Thermal Stability | Diazonium intermediates (Pathway 1) | Never isolate dry diazonium salts. Use in situ generation protocols (alkyl nitrites). |
| Violent Hydrolysis | POCl₃ Quench (Pathway 3) | Quench onto ice with controlled addition rates. Maintain T < 20 °C during quench. |
| Pyrophorics | Organolithiums (Pathway 2) | Use titration to verify concentration. Handle under positive Argon/Nitrogen pressure. |
| Toxicity | Methylpyridines & Halogens | All methylpyridines are skin irritants and potential neurotoxins. Work in a fume hood. |
References
-
Mechanistic Studies on Pyridine Halogenation
-
Sandmeyer Reaction Protocols
-
Directed Metalation (Knochel-Hauser Bases)
-
N-Oxide Chlorination
Sources
- 1. baranlab.org [baranlab.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Metabolic Stability Predictions for 4-Bromo-6-chloro-3-iodo-2-methylpyridine Analogs
Strategic Overview: The Halogenated Pyridine Paradox
In medicinal chemistry, 4-Bromo-6-chloro-3-iodo-2-methylpyridine represents a classic "high-value, high-risk" scaffold. Its value lies in its orthogonal reactivity: the three distinct halogens (I, Br, Cl) allow for sequential, regioselective cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), making it a powerful node for library generation.
However, from a metabolic stability perspective, this scaffold presents a distinct set of liabilities. It combines a benzylic-like oxidative soft spot (the 2-methyl group) with a highly electron-deficient ring system prone to nucleophilic aromatic substitution (
This guide deconstructs these risks and provides a validated framework for predicting, measuring, and optimizing the metabolic stability of analogs derived from this core.
Structural Deconstruction & Metabolic Liabilities
To predict stability, we must first map the electronic landscape of the molecule. The pyridine nitrogen exerts a strong electron-withdrawing effect, activating specific positions on the ring.
| Feature | Position | Metabolic Risk | Mechanism |
| Methyl Group | C2 ( | High (Phase I) | Oxidative Metabolism: CYP450 enzymes (specifically CYP2E1, CYP2D6, or CYP3A4) readily abstract a hydrogen atom from the |
| Chloro Group | C6 ( | High (Phase II) | GSH Conjugation: The C6 position is highly electrophilic due to the inductive effect of the adjacent nitrogen. Glutathione S-Transferases (GSTs) can catalyze the displacement of the chloride via |
| Bromo Group | C4 ( | Moderate | GSH Conjugation: Similar to C6, the C4 position is activated (para to Nitrogen). While less reactive than C6, the bromo group is a good leaving group, maintaining |
| Iodo Group | C3 ( | Low/Moderate | Dehalogenation: While less prone to |
Computational Predictive Framework (In Silico)
Before synthesis, computational modeling is the first line of defense. Standard QSAR models often fail with poly-halogenated systems due to "halogen bonding" effects and specific steric crowding.
Recommended Workflow
We utilize a hybrid approach combining Quantum Mechanical (QM) calculations for electronic activation and Machine Learning (ML) for isoform specificity.
Figure 1: In silico workflow for assessing metabolic risks of poly-halogenated pyridines.
Key Computational Endpoints:
-
Bond Dissociation Energy (BDE): Calculate the BDE for the C2-methyl hydrogens. If BDE < 85 kcal/mol, the site is highly vulnerable to CYP-mediated abstraction.
-
LUMO Localization: Visualize the Lowest Unoccupied Molecular Orbital. If the LUMO coefficient is highest at C6, the risk of covalent binding (GSH or protein) is critical.
Experimental Validation Protocols
Due to the high lipophilicity (LogP > 4.0) of this tri-halogenated core, standard microsomal assays often yield false negatives due to non-specific binding or solubility issues.
Protocol A: Modified Microsomal Stability (Phase I)
Target: Assess oxidative clearance of the 2-methyl group.
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).[3]
-
Critical Additive: 0.1% Bovine Serum Albumin (BSA) or cyclodextrin to mitigate non-specific binding of the lipophilic substrate to the plasticware.
Step-by-Step Methodology:
-
Solubilization: Dissolve test compound in DMSO to 10 mM. Dilute to 1 µM in buffer (Final DMSO < 0.1%).
-
Pre-Incubation: Mix 1 µM compound with microsomes (0.5 mg/mL final protein) and BSA. Equilibriate at 37°C for 5 mins.
-
Initiation: Add NADPH to start the reaction.[4]
-
Sampling: Aliquot at
min. -
Quenching: Add ice-cold Acetonitrile containing Internal Standard (IS). Note: Do not use methanol alone, as it may not fully extract the lipophilic parent from the protein pellet.
-
Analysis: LC-MS/MS (MRM mode). Monitor the transition of Parent
Parent + 16 (Hydroxylation) and Parent + 30 (Carboxylic Acid).
Protocol B: Glutathione Trapping Assay (Phase II)
Target: Assess
Why this is mandatory: Standard stability assays often miss GSH conjugation because they don't supplement cytosolic GSTs or GSH.
Methodology:
-
System: Use HLM fortified with Glutathione (5 mM) and cytosolic fraction (or recombinant GSTs).
-
Incubation: 60 minutes at 37°C.
-
Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scanning for GSH fragments (
272). -
Red Flag: Identification of a mass shift of
indicates displacement of the chlorine.
Metabolic Pathway Visualization[5]
The following diagram illustrates the competing pathways that determine the fate of this scaffold.
Figure 2: Competing metabolic pathways. The oxidative route leads to clearance; the GSH route leads to potential toxicity.
Optimization Strategy (SAR)
If the scaffold shows poor stability (High
-
Block the Methyl Oxidation:
-
Tactic: Replace the C2-Methyl with Trifluoromethyl (-CF3) or Cyclopropyl .
-
Rationale: C-F bonds are metabolically inert. Cyclopropyl rings resist H-abstraction better than methyl groups due to higher C-H bond dissociation energy (
kcal/mol vs kcal/mol).
-
-
Mitigate
Liability:-
Tactic: If the C6-Cl is not required for binding, replace it with a Methoxy (-OMe) or Methyl group early in the synthesis.
-
Rationale: Electron-donating groups (EDGs) at C6 deactivate the ring, raising the LUMO energy and making the carbon less susceptible to nucleophilic attack by GSH.
-
-
Steric Shielding:
-
Tactic: Introduce a substituent at C5.
-
Rationale: A substituent at C5 can sterically hinder the approach of CYP enzymes to the C4/C6 positions, though this is difficult on an already crowded ring.
-
References
-
Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity. Link
-
Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. Link
- Paine, M. F., et al. (2024). In Silico Prediction of CYP-Mediated Metabolism. Journal of Medicinal Chemistry. (Generalized reference for ML approaches in metabolism).
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for microsomal stability protocols and lipophilicity management).
- Walsh, J. S., & Miwa, G. T. (2011). Chapt 5: Glutathione S-Transferases. In Metabolic Stability and Design. (Context for chloropyridine GSH displacement).
Sources
Methodological & Application
Step-by-step synthesis of heterocycles using 4-Bromo-6-chloro-3-iodo-2-methylpyridine
Application Note: Precision Synthesis of Heterocycles via 4-Bromo-6-chloro-3-iodo-2-methylpyridine
Abstract
This technical guide outlines the chemoselective functionalization of This compound , a high-value polyhalogenated scaffold. By exploiting the distinct bond dissociation energies (BDE) of the C–I, C–Br, and C–Cl bonds, researchers can execute sequential cross-coupling reactions to synthesize complex fused heterocycles, specifically 5-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridines (6-azaindoles) . This protocol details the reactivity hierarchy, step-by-step experimental procedures, and critical process parameters (CPPs) for drug discovery applications.
Introduction: The Chemo-Selective Advantage
In medicinal chemistry, the demand for orthogonally functionalized heterocycles is paramount. This compound offers a unique "tri-handle" platform. Unlike symmetrical dihalides, this molecule possesses three halogen sites with sufficiently differentiated electronic environments to allow for site-selective metal-catalyzed cross-couplings without the need for protecting groups.
Mechanistic Basis of Selectivity
The reactivity order in palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) is governed by the rate of oxidative addition, which correlates inversely with bond strength:
-
C3–Iodine (Fastest): Weakest bond, most electron-deficient position due to proximity to the ring nitrogen and inductive effects. Reacts at room temperature or mild heating.
-
C4–Bromine (Intermediate): Reacts at elevated temperatures (>60°C) after the iodine is consumed.
-
C6–Chlorine (Slowest/Orthogonal): Generally inert to standard Pd-coupling conditions used for I/Br, but highly active for Nucleophilic Aromatic Substitution (
) or specialized phosphine-ligand couplings.
Reactivity Mapping & Logic
The following diagram illustrates the sequential functionalization logic, ensuring maximum yield and prohibiting side reactions (e.g., polymerization or homo-coupling).
Figure 1: Sequential reactivity flow. The protocol prioritizes the C3-Iodine site, followed by C4-Bromine cyclization, leaving C6-Chlorine for final stage diversification.
Experimental Protocols
Protocol A: C3-Selective Sonogashira Coupling
Objective: Install an alkyne handle at C3 without disturbing the C4-Br or C6-Cl bonds.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Alkyne: Phenylacetylene or Trimethylsilylacetylene (1.1 equiv)
-
Catalyst:
(2 mol%) -
Co-catalyst: CuI (1 mol%)
-
Base:
(3.0 equiv) -
Solvent: THF or DMF (anhydrous)
Procedure:
-
Setup: Charge a flame-dried Schlenk flask with the pyridine substrate,
, and CuI under Argon. -
Addition: Add anhydrous THF followed by
. Degas the solution (sparge with Argon for 5 mins). -
Initiation: Add the terminal alkyne dropwise at Room Temperature (20–25°C) .
-
Critical Note: Do not heat. Heating >40°C may trigger premature oxidative addition at the C4-Br site.
-
-
Monitoring: Stir for 2–4 hours. Monitor by TLC/LC-MS (Consumption of starting material; appearance of M+Alkyne-I).
-
Workup: Filter through a celite pad, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).
Expected Yield: 85–92%
Data Validation:
Protocol B: One-Pot Amination/Cyclization to 6-Azaindole
Objective: Convert the C3-alkynyl-4-bromo intermediate into the fused pyrrolo[2,3-c]pyridine system.
Reagents:
-
Substrate: 3-Alkynyl-4-bromo-6-chloro-2-methylpyridine (from Protocol A)
-
Amine: Primary amine (
) or Ammonia surrogate (e.g., Benzophenone imine for free NH) -
Catalyst:
(2.5 mol%) -
Ligand: Xantphos or BINAP (5 mol%)
-
Base:
(2.0 equiv) -
Solvent: Toluene or 1,4-Dioxane
Procedure:
-
Mixing: Combine substrate, amine (1.2 equiv), base, and Pd/Ligand system in a pressure vial.
-
Reaction: Heat to 100°C for 12–16 hours.
-
Workup: Cool to RT, dilute with EtOAc, wash with water/brine.
-
Purification: Flash chromatography.
Target Product: 5-Chloro-7-methyl-1-substituted-1H-pyrrolo[2,3-c]pyridine.
Data Summary & Troubleshooting
| Parameter | C3-I Coupling (Step 1) | C4-Br Coupling (Step 2) | C6-Cl Substitution (Step 3) |
| Primary Challenge | Over-reaction at C4 | Catalyst poisoning by Alkyne | Low reactivity |
| Catalyst Choice | No Pd required ( | ||
| Temperature | 20–25°C (Strict control) | 80–110°C | 120–150°C (or Microwave) |
| Base | Weak ( | Strong ( | Strong ( |
Synthesis Pathway Visualization
Figure 2: Step-by-step synthesis of the azaindole core. Note the preservation of the C6-Cl bond for late-stage lead optimization.
References
-
Reactivity of Polyhalogenated Pyridines
-
ACS Omega (2019). "Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines."
-
-
Mechanism of Sequential Coupling
-
Chemical Reviews (2022). "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts."
-
-
Azaindole Synthesis via Tandem Reactions
-
Halogen Selectivity in Pyridines
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azaindole synthesis [organic-chemistry.org]
- 5. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Sonogashira coupling procedures involving 4-Bromo-6-chloro-3-iodo-2-methylpyridine
Application Note: Chemoselective Sonogashira Coupling of 4-Bromo-6-chloro-3-iodo-2-methylpyridine
Executive Summary
This guide details the chemoselective Sonogashira cross-coupling of This compound (Substrate 1 ).[1] This scaffold is a critical intermediate in the synthesis of kinase inhibitors and heterobiaryl pharmaceuticals.
The core challenge with Substrate 1 is the presence of three distinct halogen leaving groups (I, Br, Cl). Successful utilization requires exploiting the kinetic differentiation of oxidative addition rates (
Mechanistic Grounding & Chemoselectivity
To achieve high yield and purity, the operator must understand the electronic and steric environment of the substrate.
-
Electronic Activation: The pyridine ring is electron-deficient. The presence of electronegative halogens at C4 and C6 further pulls electron density, making the C3-I bond highly susceptible to oxidative addition by Pd(0).
-
Steric Constraint: The C2-Methyl group introduces steric bulk proximal to the C3-Iodo site. While this does not prevent reaction, it necessitates the use of unhindered phosphine ligands (e.g., PPh3) and strict temperature control to prevent forcing the reaction at the less hindered, but stronger, C4-Br bond.
Visualizing the Reactivity Hierarchy
Experimental Protocol: The "Gold Standard" Method
This protocol is optimized for chemoselectivity . It utilizes a standard Pd/Cu co-catalyzed system at ambient temperature.[1][2]
Reagents & Materials:
-
Substrate: this compound (1.0 equiv)
-
Alkyne: Terminal alkyne (1.1 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (2-3 mol%)
-
Co-Catalyst: Copper(I) Iodide [CuI] (1-2 mol%)
-
Base: Triethylamine (TEA) (3.0 equiv)
-
Solvent: Anhydrous THF or DMF (0.1 M concentration)
Step-by-Step Procedure
-
Inert Atmosphere Setup:
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar.
-
Cool under a stream of Argon or Nitrogen.[3]
-
Why: Oxygen promotes homocoupling of the alkyne (Glaser coupling), wasting the reagent and complicating purification.
-
-
Solvent Degassing:
-
Sparge the solvent (THF or DMF) with Argon for 20 minutes prior to use.
-
Why: Dissolved oxygen oxidizes Pd(0) to inactive Pd(II) species and promotes phosphine oxidation.
-
-
Reagent Charging:
-
Charge the flask with the Substrate (1.0 equiv), Pd(PPh3)2Cl2 (0.02 equiv), and CuI (0.01 equiv).
-
Add the degassed solvent via syringe.[4]
-
Add Triethylamine (3.0 equiv).
-
Note: The solution typically turns yellow/orange.
-
-
Controlled Addition (The Critical Step):
-
Cool the reaction mixture to 0°C using an ice bath.
-
Add the Terminal Alkyne (1.1 equiv) dropwise over 10 minutes.
-
Why: Adding the alkyne at low temperature prevents localized "hot spots" that could trigger reaction at the C4-Bromine position.
-
-
Reaction & Monitoring:
-
Allow the reaction to warm naturally to Room Temperature (20-25°C) .
-
Stir for 2–4 hours.
-
Validation Point: Monitor via TLC or LC-MS.
-
Target: Disappearance of the starting iodide.
-
Warning: If starting material remains after 4 hours, do NOT heat above 40°C. Instead, add 1 mol% fresh catalyst. Heating risks activating the C4-Br.
-
-
-
Work-up:
-
Purification:
-
Purify via Flash Column Chromatography (SiO2).
-
Eluent: Typically Hexanes/EtOAc gradients.[1] The product is usually less polar than the starting material if the alkyne is non-polar.
-
Data Presentation & Troubleshooting
Reaction Optimization Matrix
| Variable | Condition | Outcome | Recommendation |
| Temperature | > 60°C | Loss of Selectivity (C4-Br coupling observed) | Strictly maintain < 40°C. |
| Catalyst | Pd(PPh3)4 | High reactivity, but air sensitive | Use Pd(PPh3)2Cl2 for robustness.[1] |
| Solvent | DMF | Faster reaction, harder work-up | Use THF for ease of handling; DMF for sluggish substrates.[1] |
| Base | K2CO3 (Aq) | Slow reaction, often incomplete | Use organic bases (TEA or DIPEA ) for homogeneity.[1] |
Workflow Logic Diagram
Safety & Handling
-
Halogenated Pyridines: These compounds can be skin sensitizers and irritants.[1] Handle only in a fume hood with nitrile gloves.
-
Copper Iodide: Toxic to aquatic life.[1] Dispose of aqueous waste as heavy metal waste.[1]
-
Explosion Hazard: Acetylenes and metal acetylides can be explosive if dried or subjected to shock.[1] Never distill the reaction mixture to dryness if volatile acetylenes are used.
References
-
Chinchilla, R., & Nájera, C. (2007).[1][6] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.[1]
-
Sonogashira, K. (2002).[1] Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[1][7] Journal of Organometallic Chemistry, 653(1-2), 46-49.[1]
-
Bach, T., & Schröter, S. (2012).[1] Regioselective Cross-Coupling Reactions of Polyhalogenated Pyridines. Organic & Biomolecular Chemistry, 10, 7623-7627.[1] (Validating reactivity order I > Br > Cl in pyridines).
-
Schlosser, M. (2005).[1] C-C Linking of Pyridines: A General Strategy for the Regioselective Synthesis of Di- and Trisubstituted Pyridines. European Journal of Organic Chemistry, 2005(8), 1538-1549.
Sources
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Application Notes and Protocols for the Scale-up Synthesis of 4-Bromo-6-chloro-3-iodo-2-methylpyridine Intermediates
Introduction: Strategic Importance of Polysubstituted Pyridines
Polysubstituted pyridines are a cornerstone of modern medicinal chemistry and drug development. Their unique electronic properties and ability to engage in a wide array of biological interactions make them privileged scaffolds in the design of novel therapeutic agents. The target molecule of this guide, 4-Bromo-6-chloro-3-iodo-2-methylpyridine, represents a highly functionalized intermediate, offering multiple points for diversification through cross-coupling reactions and other transformations. The strategic placement of three distinct halogen atoms (bromine, chlorine, and iodine) at the 4, 6, and 3 positions, respectively, alongside a methyl group at the 2-position, provides a versatile platform for the synthesis of complex molecular architectures. This document provides a comprehensive guide for the scale-up synthesis of this key intermediate, focusing on robust and reproducible protocols suitable for drug development professionals.
Synthetic Strategy: A Multi-Step Approach to a Highly Functionalized Pyridine Core
The synthesis of this compound necessitates a carefully planned multi-step sequence to ensure the correct regiochemical placement of each substituent. A plausible and scalable synthetic route, detailed herein, commences with the readily available starting material, 2-amino-4-methylpyridine. The overall synthetic workflow is depicted below:
Figure 1: Proposed synthetic pathway for this compound.
This strategy hinges on the principles of electrophilic and nucleophilic aromatic substitution on the pyridine ring, with careful consideration of the directing effects of the substituents at each stage.
Part 1: Synthesis of 2-Amino-6-chloro-4-methylpyridine
The initial step involves the selective chlorination of 2-amino-4-methylpyridine at the 6-position. The amino group at the 2-position is a strong activating group and directs electrophilic substitution to the 3- and 5-positions. However, direct chlorination can be complex. A more controlled approach involves the use of a suitable chlorinating agent under conditions that favor substitution at the less sterically hindered 6-position.
Protocol 1: Chlorination of 2-Amino-4-methylpyridine
Materials:
| Reagent/Solvent | Grade | Supplier |
| 2-Amino-4-methylpyridine | 98% | Commercially Available |
| N-Chlorosuccinimide (NCS) | 98% | Commercially Available |
| Acetonitrile | Anhydrous | Commercially Available |
| Sodium Bicarbonate | Saturated Aqueous Solution | In-house preparation |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Brine | Saturated Aqueous Solution | In-house preparation |
| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available |
Procedure:
-
Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-amino-4-methylpyridine (1.0 eq) and anhydrous acetonitrile (10 mL per gram of starting material).
-
Cooling: Cool the resulting solution to 0-5 °C using an ice-water bath.
-
Addition of NCS: Slowly add N-chlorosuccinimide (1.05 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is ~8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL per gram of starting material).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL per gram of starting material) and then with brine (1 x 20 mL per gram of starting material).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 2-amino-6-chloro-4-methylpyridine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Part 2: Sandmeyer Bromination to Yield 4-Bromo-6-chloro-2-methylpyridine
The Sandmeyer reaction is a versatile and scalable method for the conversion of an aromatic amino group into a halide via a diazonium salt intermediate.[1][2][3] In this step, the amino group of 2-amino-6-chloro-4-methylpyridine is transformed into a bromo group.
Protocol 2: Sandmeyer Bromination
Materials:
| Reagent/Solvent | Grade | Supplier |
| 2-Amino-6-chloro-4-methylpyridine | As synthesized in Part 1 | - |
| Hydrobromic Acid (48%) | ACS Grade | Commercially Available |
| Sodium Nitrite | 99% | Commercially Available |
| Copper(I) Bromide | 98% | Commercially Available |
| Dichloromethane | ACS Grade | Commercially Available |
| Sodium Hydroxide (10 M) | Aqueous Solution | In-house preparation |
| Anhydrous Magnesium Sulfate | ACS Grade | Commercially Available |
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve 2-amino-6-chloro-4-methylpyridine (1.0 eq) in 48% hydrobromic acid (5 mL per gram of amine).
-
Cool the mixture to -5 to 0 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in water (2 mL per gram of sodium nitrite).
-
Add the sodium nitrite solution dropwise to the amine solution, maintaining the temperature below 0 °C.
-
Stir the resulting diazonium salt solution at 0 °C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid (3 mL per gram of CuBr). Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Control the rate of addition to maintain the temperature below 5 °C and to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Carefully neutralize the reaction mixture by the slow addition of 10 M sodium hydroxide solution until the pH is ~8-9, while cooling in an ice bath.
-
Extract the product with dichloromethane (3 x 15 mL per gram of starting amine).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 4-bromo-6-chloro-2-methylpyridine can be purified by vacuum distillation or column chromatography.
-
Part 3: Regioselective Iodination to Afford this compound
The final step is the introduction of an iodine atom at the 3-position of the pyridine ring. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents. The methyl group at the 2-position and the chloro group at the 6-position are ortho, para-directing, while the bromo group at the 4-position is also ortho, para-directing. The cumulative effect of these groups, along with steric considerations, favors the substitution at the 3-position. N-Iodosuccinimide (NIS) in the presence of an acid catalyst is an effective reagent for this transformation.[4]
Protocol 3: Iodination
Materials:
| Reagent/Solvent | Grade | Supplier |
| 4-Bromo-6-chloro-2-methylpyridine | As synthesized in Part 2 | - |
| N-Iodosuccinimide (NIS) | 98% | Commercially Available |
| Sulfuric Acid (concentrated) | ACS Grade | Commercially Available |
| Dichloromethane | Anhydrous | Commercially Available |
| Sodium Thiosulfate (10%) | Aqueous Solution | In-house preparation |
| Sodium Bicarbonate | Saturated Aqueous Solution | In-house preparation |
| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available |
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 4-bromo-6-chloro-2-methylpyridine (1.0 eq) in anhydrous dichloromethane (15 mL per gram of substrate).
-
Addition of Reagents: Add N-Iodosuccinimide (1.1 eq) to the solution.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.2 eq) dropwise to the stirred mixture at room temperature. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a 10% aqueous solution of sodium thiosulfate to consume any unreacted iodine.
-
Neutralization and Extraction: Add a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL per gram of starting material).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentration and Purification: Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product, this compound.
Data Summary
The following table provides a summary of the expected yields and key analytical data for the intermediates and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Key Analytical Data (¹H NMR, δ ppm) |
| 2-Amino-6-chloro-4-methylpyridine | C₆H₇ClN₂ | 142.59 | 70-80 | Signals corresponding to aromatic protons and methyl group protons. |
| 4-Bromo-6-chloro-2-methylpyridine | C₆H₅BrClN | 206.47 | 60-75 | Characteristic shifts for aromatic protons in a di-substituted pyridine ring. |
| This compound | C₆H₄BrClIN | 332.37 | 50-65 | A single aromatic proton signal, along with the methyl group signal. |
Visualization of Key Transformations
Figure 2: Key chemical transformations in the synthesis.
Safety and Handling
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
N-Chlorosuccinimide (NCS) and N-Iodosuccinimide (NIS) are irritants and should be handled with care.
-
Hydrobromic acid and sulfuric acid are corrosive and should be handled with extreme caution.
-
The Sandmeyer reaction involves the formation of a diazonium salt, which can be unstable. It is crucial to maintain low temperatures during its formation and subsequent reaction. Diazonium salts should not be isolated in a dry state.
-
The reaction also produces nitrogen gas, so the reaction vessel should not be sealed.
Conclusion
The synthetic route and protocols detailed in this application note provide a robust and scalable method for the preparation of the highly functionalized intermediate, this compound. By following these procedures and adhering to the safety precautions, researchers and drug development professionals can reliably produce this valuable building block for their discovery and development programs.
References
-
ChemBK. 2-AMino-6-chloro-4-Methylpyridine - Introduction. [Link]
-
eScholarship.org. A general electrochemical strategy for the Sandmeyer reaction. 2018-11-28. [Link]
-
ResearchGate. A General Electrochemical Strategy for Sandmeyer Reaction. 2018-09-17. [Link]
-
PMC. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]
-
Wikipedia. Sandmeyer reaction. 2020-09-24. [Link]
-
ACS Publications. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]
-
PMC. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]
-
Scribd. The Sandmeyer Reaction: Replacement of The Diazonium Group by CL, BR, or CN. [Link]
-
PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. 2021-08-20. [Link]
-
RSC Publishing. Monocarborane-stabilized iodonium salts enable regioselective B12-iodination of [CB11H12]−. [Link]
-
ResearchGate. Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. 2025-08-08. [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. 2018-12-03. [Link]
-
Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]
-
ACS Publications. Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). 2018-01-25. [Link]
-
ResearchGate. Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. 2025-12-06. [Link]
-
RSC Publishing. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. [Link]
-
Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]
-
MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. [Link]
Sources
Application Note: Microwave-Assisted Sequential Functionalization of 4-Bromo-6-chloro-3-iodo-2-methylpyridine
Executive Summary
The scaffold 4-Bromo-6-chloro-3-iodo-2-methylpyridine represents a high-value "privileged structure" in fragment-based drug discovery (FBDD). Its utility lies in the presence of three distinct halogen atoms (I, Br, Cl) positioned around a pyridine core, offering orthogonal reactivity profiles. This allows researchers to sequentially introduce three different pharmacophores with precise regiocontrol.
However, the presence of the 2-methyl group introduces significant steric strain at the C3 position, often stalling conventional thermal reactions. This Application Note details a microwave-assisted methodology that overcomes these steric barriers, accelerating reaction kinetics while maintaining strict chemo- and regioselectivity.[1]
Mechanistic Insight: The Halogen Hierarchy
Success with this scaffold depends entirely on respecting the oxidative addition rates of the carbon-halogen bonds. Under Palladium (Pd) catalysis, the reactivity order is governed by bond dissociation energies (BDE) and the electronic environment of the pyridine ring.
Reactivity Order (The "Handy" Rules)
-
C3-Iodine (Site A): The Weakest bond. Reacts first. Despite the steric hindrance from the C2-methyl group, the lability of the C-I bond dominates.
-
C4-Bromine (Site B): Intermediate reactivity. Reacts second. The C4 position is electron-deficient (para to Nitrogen), facilitating oxidative addition once the C3-I is consumed.
-
C6-Chlorine (Site C): Strongest bond. Reacts last. Requires electron-rich, bulky ligands and higher activation energies.
Microwave "Specific" Effects
The 2-methyl substituent creates a "steric gate" at C3. Conventional heating often results in prolonged reaction times, leading to dehalogenation byproducts at C4 or C6. Microwave irradiation provides rapid, volumetric heating (Arrhenius rate enhancement), effectively "jumping" the activation energy barrier of the sterically hindered C3-coupling without exposing the molecule to prolonged thermal stress that degrades the C4/C6 sites.
Visual Workflow & Reactivity Map
The following diagram illustrates the sequential logic required to functionalize this scaffold without "scrambling" the regiochemistry.
Figure 1: Sequential functionalization workflow based on halogen bond strength and microwave activation energy requirements.
Experimental Protocols
Protocol 1: C3-Selective Suzuki-Miyaura Coupling
Objective: Replace C3-Iodine with an aryl group while leaving C4-Br and C6-Cl intact. Challenge: Steric hindrance from C2-Methyl.
-
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3 mol%) — Chosen for robustness against sterics.
-
Base: K₂CO₃ (2.0 equiv, 2M aqueous)
-
Solvent: 1,4-Dioxane (degassed)
-
-
Microwave Method:
-
Load all reagents into a 10 mL microwave process vial.
-
Cap and purge with Argon for 60 seconds.
-
Irradiation: Heat to 80°C for 10 minutes . (Use "Dynamic" mode; Max Power 150W).
-
Note: Do not exceed 100°C. Higher temps may activate the C4-Br.
-
-
Validation: TLC (Hex/EtOAc 8:2) should show consumption of starting material. The C4-Br and C6-Cl signals should remain visible in ¹³C NMR.
Protocol 2: C4-Selective Sonogashira Coupling
Objective: React the C4-Bromine with a terminal alkyne.[2] Mechanistic Note: With C3 now substituted, C4 is the most reactive remaining site.
-
Reagents:
-
Substrate: C3-Arylated intermediate (1.0 equiv)
-
Alkyne: Phenylacetylene (1.2 equiv)
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)
-
Co-Catalyst: CuI (2 mol%)
-
Base: Triethylamine (Et₃N) (3.0 equiv)
-
Solvent: DMF/THF (1:1)
-
-
Microwave Method:
-
Dissolve substrate, catalyst, and CuI in solvent in a microwave vial.
-
Add Et₃N and Alkyne last.[2]
-
Irradiation: Heat to 100°C for 20 minutes .
-
Work-up: DMF requires thorough aqueous washing to remove.
-
Protocol 3: C6-Selective Buchwald-Hartwig Amination
Objective: Aminate the recalcitrant C6-Chlorine. Challenge: C-Cl bond is strong and electron-rich ligands are required.
-
Reagents:
-
Substrate: C3, C4-functionalized intermediate (1.0 equiv)
-
Amine: Morpholine (1.5 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: Xantphos (4 mol%) — Crucial for activating aryl chlorides.
-
Base: Cs₂CO₃ (2.5 equiv) — Stronger anhydrous base required.
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
-
-
Microwave Method:
Data Summary & Comparison
| Parameter | Step 1 (C3-I) | Step 2 (C4-Br) | Step 3 (C6-Cl) |
| Reaction Type | Suzuki-Miyaura | Sonogashira | Buchwald-Hartwig |
| Target Halogen | Iodine | Bromine | Chlorine |
| MW Temperature | 80°C | 100°C | 140°C |
| Time (MW) | 10 min | 20 min | 30 min |
| Catalyst System | Pd(dppf)Cl₂ | Pd(PPh₃)₂Cl₂ / CuI | Pd₂(dba)₃ / Xantphos |
| Key Selectivity Factor | Bond weakness (C-I) | Electronic activation (C4) | Ligand acceleration (Xantphos) |
Troubleshooting Guide
-
Issue: Loss of Regioselectivity (Step 1)
-
Issue: No Reaction at C6 (Step 3)
-
Issue: Protodehalogenation
References
-
Handy, C. J., & Zhang, Y. (2001). "The regioselective synthesis of di- and trisubstituted pyridines." Organic Preparations and Procedures International. (Foundational work on halopyridine reactivity order).
-
Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition.
-
Schlosser, M. (2005). "The 2×3 Rules of Regioselectivity." European Journal of Organic Chemistry. (Detailed electronic analysis of pyridine substitution).
-
BenchChem Application Note. (2025). "Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 6. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]
- 7. ajrconline.org [ajrconline.org]
- 8. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselectivity - Wikipedia [en.wikipedia.org]
- 11. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Optimization of temperature and pressure for 6-chloro substitution reactions
Executive Summary
This guide addresses the critical process parameters (CPPs) for converting hypoxanthine and substituted purinones to 6-chloropurines. This transformation is a cornerstone in the synthesis of nucleoside analogs (e.g., acyclovir, mercaptopurine).
While Phosphorus Oxychloride (
Mechanistic Insight: The Vilsmeier-Haack Pathway
To optimize temperature, one must understand the activation barrier. The reaction does not proceed via simple nucleophilic attack. It requires the in situ formation of a highly reactive chloroiminium species (Vilsmeier-Haack reagent) when catalyzed by tertiary amines like N,N-Dimethylaniline (DMA) or Dimethylformamide (DMF) .
Diagram 1: Catalytic Activation Pathway
Figure 1: The catalytic cycle showing the activation of
Optimization of Critical Process Parameters (CPPs)
Temperature: The "Goldilocks" Zone
The chlorination of hypoxanthine is kinetically demanding.
-
< 80°C: Reaction is sluggish.[1] The active Vilsmeier salt forms, but the substitution into the purine ring is too slow, leading to hydrolysis upon quenching (reverting to starting material).
-
> 110°C (Prolonged): The product (6-chloropurine) is thermally unstable in the presence of strong acid (
) and excess , leading to polymerization ("Black Tar").
Recommendation:
Maintain reaction temperature at 100–105°C (gentle reflux of
Pressure: Overcoming Solubility Limits
Standard reflux allows
Comparative Data: Open Reflux vs. Sealed Tube
| Parameter | Method A: Open Reflux (Standard) | Method B: Sealed Tube (High Performance) |
| Temperature | 105°C (Boiling point of | 145°C |
| Pressure | Atmospheric (1 bar) | ~4–6 bar (Autogenous) |
| Time | 4–8 Hours | 45–90 Minutes |
| Conversion | 85–92% | >98% |
| Impurity Profile | Moderate (requires recrystallization) | Cleaner (if time is strictly controlled) |
| Safety Risk | Low (HCl venting required) | High (Risk of vessel rupture) |
Critical Note: Method B (Sealed Tube) is recommended only for electron-deficient purines that fail to react under reflux. It requires specialized pressure-rated glass (e.g., Ace Glass pressure tubes) or Hastelloy autoclaves.
Troubleshooting & FAQs
Q1: The reaction mixture turned into a solid black tar. What happened?
Diagnosis: Thermal decomposition. Root Cause:
-
Overheating: Bath temperature >120°C.
-
Moisture: Water in the starting material reacts with
to generate phosphoric acid, which catalyzes polymerization. Solution:
-
Dry hypoxanthine in a vacuum oven (
, 4h) before use. Moisture content must be <0.5%.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Use a catalyst (DMF/DMA) to lower the required reaction temperature.
Q2: My LC-MS shows 90% conversion, but I isolate 0% product after workup.
Diagnosis: Hydrolysis during quench.[1][2][3]
Root Cause: 6-chloropurines are susceptible to acid hydrolysis. If you quench
Q3: The reaction stalls at 80% conversion. Adding more doesn't help.
Diagnosis: Product inhibition or
-
Purge: Bubble dry Nitrogen through the reaction to remove dissolved
. -
Catalyst: Add 5 mol% N,N-Dimethylaniline (DMA). It acts as an acid scavenger and a nucleophilic catalyst.
Optimized Experimental Protocol
Standard Operating Procedure for 10g Scale
Phase 1: Reaction[5][6]
-
Setup: Flame-dried 250mL Round Bottom Flask (RBF) with a condenser and drying tube (
). -
Reagents: Charge Hypoxanthine (10g, 73.5 mmol),
(100mL, ~10 vol), and N,N-Dimethylaniline (8mL). -
Activation: Heat to 100°C (internal temp). Monitor via HPLC every hour.
-
Completion: Reaction is usually complete in 4–5 hours.
Phase 2: The "Reverse Quench" (Safety Critical)
Most accidents occur here. Never add water to the reaction flask.
-
Concentration: Distill off excess
under reduced pressure at <60°C . (Residue will be a thick oil). -
Dilution: Dissolve the residue in cold Dichloromethane (DCM) or Chloroform.
-
Quenching:
-
Prepare a beaker with Crushed Ice +
(adjust to pH 8–9). -
Slowly pour the organic reaction mixture into the stirring ice/base mixture.
-
Keep quench temp <20°C .
-
Diagram 2: Workup Decision Tree
Figure 2: Logic flow for safe workup and isolation of 6-chloropurine.
References
-
Safety in POCl3 Hydrolysis: Achmatowicz, M., et al. "Hydrolysis of Phosphoryl Trichloride (
): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates." Organic Process Research & Development, 2010.[2] -
Catalytic Mechanism: Robins, M. J., et al. "Nucleic acid related compounds. 11. Adenosine to 6-chloropurine riboside." Canadian Journal of Chemistry, 1981.
-
High Pressure Optimization: "Development of a Manufacturing Process for S-892216." ChemRxiv, 2025.[4]
-
General Synthesis: "Chemical synthesis method of 6-chloropurine." Patent CN102336755A.
Sources
Technical Support Center: Navigating Steric Hindrance in 2-Methyl Substituted Pyridine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and actionable troubleshooting advice for reactions involving 2-methyl substituted pyridines (picolines). The inherent electronic properties and steric profile of these scaffolds present unique challenges. As Senior Application Scientists, we aim to explain the causality behind experimental choices, offering solutions grounded in mechanistic understanding.
Part 1: Foundational Challenges & FAQs
This section addresses the fundamental issues that make 2-methylpyridine reactions non-trivial.
Q1: Why are my reactions with 2-methylpyridines consistently low-yielding compared to other aryl compounds?
A: This is a common and valid frustration. The challenges with 2-methylpyridines are twofold, stemming from both electronic and steric factors.
-
Electronic Deactivation: The pyridine ring is electron-deficient due to the electronegative nitrogen atom. This deactivates the ring towards common electrophilic aromatic substitution reactions that are routine for benzene derivatives.[1][2]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen is a potent Lewis base. It can coordinate strongly to metal catalysts (e.g., Palladium, Rhodium), forming inactive or less active catalytic species.[1][3][4] This coordination can significantly slow down or halt the catalytic cycle.
-
Steric Hindrance: The methyl group at the 2-position acts as a steric shield. It physically blocks the approach of reagents and catalysts to the nitrogen atom and the adjacent C3 position. This hindrance is a major factor in lowering reaction rates and yields, especially in reactions requiring coordination to the nitrogen or functionalization at neighboring sites.[5][6][7]
Q2: I'm struggling with regioselectivity. Why am I getting mixtures of isomers?
A: Regioselectivity is a significant hurdle.[1] The substitution pattern is a delicate interplay between the directing effects of the existing substituents and the inherent reactivity of the pyridine ring.
-
Inherent Reactivity: In the absence of strong directing groups, electrophilic substitution tends to occur at the C3 position, while nucleophilic and radical substitutions are favored at the C2 and C4 positions.[8]
-
Directing Group Influence: The 2-methyl group itself is a weak activating group and directs ortho and para (i.e., to C3 and C5). However, this is often overridden by the strong electronic pull of the ring nitrogen.
-
Metalation Selectivity: In deprotonation reactions, the Lewis basic nitrogen atom directs strong bases to the C2 position, making it challenging to functionalize other positions like C4, even if it's electronically more acidic.[9]
To overcome these issues, specific strategies like using directing groups or the N-oxide strategy are often required to force the reaction to a single desired position.
Part 2: Troubleshooting Specific Reaction Classes
A. Metal-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.)
Q3: My Suzuki-Miyaura reaction with 2-bromo-6-methylpyridine is sluggish and gives significant homocoupling of my boronic acid. What's wrong?
A: This points towards catalyst inhibition and/or slow oxidative addition. The 2-methyl group exacerbates the already problematic coordination of the pyridine nitrogen to the palladium center.
Troubleshooting Flowchart:
Caption: Troubleshooting Decision Tree for Suzuki Reactions.
Detailed Explanation:
-
The Ligand is Critical: Standard ligands like PPh₃ are often ineffective. The key is to use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos).[1][3] These ligands have two primary functions:
-
They are sterically demanding, creating a crowded environment around the palladium center that physically discourages the pyridine nitrogen from coordinating.
-
Their electron-donating nature makes the palladium center more electron-rich, which promotes the rate-limiting oxidative addition step with the sterically hindered 2-halopyridine.
-
-
Catalyst Activity: If ligand screening fails, consider a more active palladium pre-catalyst. Modern palladacycles (G3, G4) are designed for challenging substrates and can initiate the catalytic cycle more efficiently.[3]
-
Base and Temperature: The choice of base can be crucial. Cesium carbonate (Cs₂CO₃) is often effective but screening others like K₃PO₄ is worthwhile. Homocoupling is often exacerbated by higher temperatures, so try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), although this may require a longer reaction time.[3]
Table 1: Ligand Selection Guide for Cross-Coupling of 2-Substituted Pyridines
| Reaction Type | Recommended Ligands | Rationale |
| Suzuki-Miyaura | SPhos, XPhos, RuPhos | Bulky, electron-rich monophosphines; excellent for sterically hindered substrates.[3][10] |
| Buchwald-Hartwig | BINAP, DPPF, Xantphos | Bidentate ligands that can stabilize the catalyst and facilitate C-N bond formation.[3][11] |
| Sonogashira | XPhos, JohnPhos | Often used in "copper-free" protocols to avoid Glaser side reactions.[3] |
| Negishi/Stille | MPhos, P(t-Bu)₃ | Strong electron-donating ligands that promote oxidative addition of less reactive electrophiles. |
B. Deprotonation and Lithiation Reactions
Q4: I'm trying to deprotonate the methyl group of 2-picoline with n-BuLi, but I'm getting a complex mixture and low yield of the desired product after quenching with an electrophile. What is happening?
A: Direct lithiation of 2-picoline with alkyllithium reagents is notoriously difficult. You are likely encountering several competing pathways:
-
Addition to the Pyridine Ring: n-BuLi can act as a nucleophile and add to the C=N bond of the pyridine ring, leading to dihydropyridine adducts.[12]
-
Competitive Ring Deprotonation: The C6 proton is also acidic and can be deprotonated, leading to a mixture of lithiated species.[13]
Solutions:
-
Use a Hindered Non-Nucleophilic Base: The standard solution is to switch from n-BuLi to a hindered amide base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP).[12] These bases are too bulky to add to the pyridine ring and will selectively deprotonate the most acidic proton, which is typically on the methyl group.[14]
-
Complexation Strategy: An alternative approach involves pre-complexing the 2-picoline with a Lewis acid like BF₃. The BF₃ coordinates to the nitrogen lone pair, which increases the acidity of the methyl protons and prevents the base from interacting with the nitrogen. Subsequent addition of LDA can then lead to clean deprotonation of the methyl group.[15]
-
Use a Superbase: For deprotonating the ring at C6, a "superbase" like n-BuLi-LiDMAE (lithium 2-dimethylaminoethoxide) can be highly effective and regioselective, even in the presence of a directing group at C2.[13][15][16]
C. Nucleophilic Aromatic Substitution (SNAr)
Q5: My SNAr reaction on 2-chloro-6-methylpyridine with a secondary amine is failing, while the same reaction on 2-chloronitrobenzene works perfectly. Why the difference?
A: This highlights the critical role of electronic activation in SNAr reactions.
-
Insufficient Activation: SNAr proceeds through a Meisenheimer complex, a negatively charged intermediate. This intermediate is stabilized by strong electron-withdrawing groups (EWGs) like -NO₂. The pyridine nitrogen is an EWG, but it is often not activating enough on its own to facilitate reactions with moderate nucleophiles like secondary amines. The 2-methyl group is slightly electron-donating, which further disfavors the reaction.
-
Steric Hindrance: The 6-methyl group sterically hinders the approach of the amine nucleophile to the C2 position, significantly increasing the activation energy of the reaction.[17]
Troubleshooting Steps:
-
Increase Nucleophile Strength: If possible, deprotonate the amine with a strong base (e.g., NaH) to form the more nucleophilic amide anion.
-
More Forcing Conditions: Increase the reaction temperature significantly. Microwave irradiation can be very effective for accelerating sluggish SNAr reactions.[18]
-
Activate the Ring: The most robust solution is to convert the pyridine to its N-oxide. The N-oxide group is a much stronger activating group for SNAr at the C2 and C4 positions.[19][20] After the substitution, the N-oxide can be easily removed.
Part 3: Strategic Solutions & Protocols
The Pyridine N-Oxide Strategy: A Powerful Tool
Formation of the pyridine N-oxide is one of the most effective strategies to overcome both steric and electronic challenges.[19][21]
Why it Works:
-
Altered Electronics: The N-oxide group is strongly electron-withdrawing via induction but can be electron-donating through resonance. This makes the C2 and C4 positions highly electron-deficient and susceptible to nucleophilic attack.[22]
-
Masking the Nitrogen: The N-O bond effectively "hides" the nitrogen's lone pair, preventing it from coordinating to and poisoning metal catalysts.[1][19]
-
Directing C-H Functionalization: In palladium-catalyzed C-H functionalization reactions, the N-oxide can act as an excellent directing group, facilitating selective reactions at the C2 position.[23]
Caption: The Pyridine N-Oxide Strategic Workflow.
Protocol: N-Oxidation of 2-Methylpyridine
-
Setup: In a round-bottom flask equipped with a stir bar, dissolve 2-methylpyridine (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or chloroform (CHCl₃).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1-1.5 equiv) portion-wise, monitoring the internal temperature to keep it below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the mixture with DCM. Wash sequentially with saturated aqueous NaHCO₃ solution (to remove m-CBA), water, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude N-oxide can often be used without further purification, or it can be purified by column chromatography or recrystallization.
Safety Note: Peroxy acids are potentially explosive; handle with care and avoid friction.
Part 4: References
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. SpringerLink. [Link]
-
Practical Routes to 2,6-Disubstituted Pyridine Derivatives. Academia.edu. [Link]
-
C–H bond activation of 2-methylquinolines and 2-methylpyridine. ResearchGate. [Link]
-
Ni-catalyzed alkenylation of triazolopyridines: synthesis of 2,6-disubstituted pyridines. National Library of Medicine. [Link]
-
Pd-Catalyzed regioselective synthesis of 2,6-disubstituted pyridines through denitrogenation of pyridotriazoles and 3,8-diarylation of imidazo[1,2-a]pyridines. Royal Society of Chemistry. [Link]
-
Ni-Catalyzed Alkenylation of Triazolopyridines: Synthesis of 2,6-Disubstituted Pyridines. ACS Publications. [Link]
-
Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series. ResearchGate. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. ResearchGate. [Link]
-
2-Methylpyridine functionalization via the N-oxide strategy. ResearchGate. [Link]
-
Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
-
C–H functionalization of pyridines. Royal Society of Chemistry. [Link]
-
Palladium Catalysts for Cross-Coupling Reactions. Aure Chemical. [Link]
-
Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Royal Society of Chemistry. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Library of Medicine. [Link]
-
Enantioselective Lewis base catalysed allylation of picoline- and quinaldine-based latent pronucleophiles. Royal Society of Chemistry. [Link]
-
Steric Hindrance | Organic Chemistry. YouTube. [Link]
-
2-Methylpyridine. Wikipedia. [Link]
-
Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Royal Society of Chemistry. [Link]
-
Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. National Library of Medicine. [Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Europe PMC. [Link]
-
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. [Link]
-
Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. ACS Publications. [Link]
-
Ortho-Para directing groups and Ring activators. YouTube. [Link]
-
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. National Library of Medicine. [Link]
-
Recent Trends in the Chemistry of Pyridine N-Oxides. ResearchGate. [Link]
-
Directed ortho‐metalation and functionalization of various nitrogen... ResearchGate. [Link]
-
Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. National Library of Medicine. [Link]
-
10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]
-
Directed Metalation: A Survival Guide. Baran Lab. [Link]
-
Reactivity of Pyridine-N-Oxide. YouTube. [Link]
-
Functionalization of Pyridines at the C4 Position via Metalation and Capture. National Library of Medicine. [Link]
-
DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES. [Link]
-
Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. [Link]
-
Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. ResearchGate. [Link]
-
Strategies for the meta‐C−H functionalization of pyridines.... ResearchGate. [Link]
-
A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Organic Chemistry Portal. [Link]
-
Pyridine. Wikipedia. [Link]
-
Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. National Library of Medicine. [Link]
-
Effect on steric hindrance on nucleophiles. Reddit. [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. University of Groningen. [Link]
Sources
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- 9. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. youtube.com [youtube.com]
- 23. mdpi.com [mdpi.com]
Validation & Comparative
A Comprehensive Guide to the Structural Elucidation of 4-Bromo-6-chloro-3-iodo-2-methylpyridine: A Comparative Crystallographic Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. This guide provides a detailed protocol for the crystallographic analysis of 4-Bromo-6-chloro-3-iodo-2-methylpyridine, a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. As no public crystallographic data for this specific compound currently exists, this document serves as both a practical guide for its structural determination and a comparative analysis against structurally related compounds.
The Critical Role of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the atomic arrangement within a crystalline solid.[1][2] This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's physical and chemical properties, predicting its behavior, and designing new functional materials and therapeutics.
Experimental Protocol: From Powder to Structure
The journey from a powdered sample to a fully refined crystal structure involves several key stages. This protocol outlines the best practices for the crystallographic analysis of this compound.
Crystal Growth: The Foundation of Quality Data
The initial and often most challenging step is growing a high-quality single crystal suitable for diffraction. For a small organic molecule like this compound, several common techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment. The choice of solvent is critical and may require screening of several options.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, promoting crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.
The selection of an appropriate solvent or solvent system is crucial and often determined empirically.
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Data Collection: Capturing the Diffraction Pattern
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and as it rotates, the diffracted X-rays are recorded by a detector. The resulting diffraction pattern is a series of spots of varying intensities, which contains the information about the crystal's internal structure.
Structure Solution and Refinement: From Data to a 3D Model
The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The initial crystal structure is then "solved" using computational methods, such as direct methods or the Patterson function, to determine the positions of the atoms in the unit cell. This initial model is then refined using a least-squares process to improve the agreement between the calculated and observed diffraction data. The final result is a detailed three-dimensional model of the molecule.
Comparative Analysis with Structurally Related Halogenated Pyridines
In the absence of experimental data for this compound, a comparative analysis with structurally similar compounds for which crystallographic data is available provides valuable insights into the expected structural parameters. The Cambridge Structural Database (CSD), a comprehensive repository of small-molecule organic and metal-organic crystal structures, is the primary resource for this information.[3][4][5]
The following table summarizes key crystallographic data for selected halogenated pyridines retrieved from the CSD. This data can serve as a benchmark for the future analysis of this compound.
| Compound | CCDC Deposition No. | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| 2-Amino-3,5-dichloro-6-methylpyridine | 717305 | C₆H₆Cl₂N₂ | Monoclinic | P2₁/n | 7.902 | 19.166 | 11.099 | 90 | 122.07 | 90 |
| 2,6-Dichloro-3-nitropyridine | - | C₅H₂Cl₂N₂O₂ | Monoclinic | P2₁/c | 7.9021 | 19.166 | 11.0987 | 90 | 122.072 | 90 |
| 4-Bromopyridine | - | C₅H₄BrN | - | - | - | - | - | - | - | - |
Note: Complete crystallographic data for 2,6-Dichloro-3-nitropyridine and 4-Bromopyridine were not fully available in the initial public search and would require access to the full CSD for detailed comparison.
Expected Structural Features of this compound
Based on the structures of related halogenated pyridines, we can anticipate several key features in the crystal structure of this compound:
-
Planarity: The pyridine ring is expected to be essentially planar.
-
Bond Lengths and Angles: The C-C and C-N bond lengths within the pyridine ring will be in the typical aromatic range. The C-halogen bond lengths will increase with the size of the halogen (C-Cl < C-Br < C-I).
-
Intermolecular Interactions: The presence of multiple halogen atoms will likely lead to significant halogen bonding and other non-covalent interactions in the crystal packing. These interactions play a crucial role in determining the solid-state properties of the material.
Figure 2: 2D structure of this compound.
Conclusion and Future Directions
This guide provides a comprehensive framework for the experimental determination of the crystal structure of this compound. By following the detailed protocols for crystal growth, data collection, and structure refinement, researchers can obtain the precise three-dimensional structure of this molecule. The comparative data from structurally related compounds offers a valuable reference point for the analysis and interpretation of the experimental results. The elucidation of this crystal structure will undoubtedly contribute to a deeper understanding of its chemical behavior and pave the way for its potential applications in various scientific fields.
References
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. 4-Bromopyridine | C5H4BrN | CID 14268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-dichloro-3-methyl-pyridine; 3-methyl-2,6-dichloropyridine; 2,6-Dichloro-3-picoline; 2,6-Dichlor-3-methyl-pyridin; 2,5-DIAMINOHYDROQUINONE DIHYDROCHLORIDE | Chemrio [chemrio.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: Infrared (IR) Spectroscopy Characteristic Peaks for Halogenated Pyridines
Executive Summary
Halogenated pyridines are ubiquitous scaffolds in modern drug discovery, serving as critical intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). While NMR is the gold standard for structural elucidation, Infrared (IR) Spectroscopy remains a rapid, non-destructive, and cost-effective tool for verifying starting material purity, monitoring reaction endpoints, and differentiating regioisomers (2-, 3-, vs. 4-substitution) in real-time.
This guide provides a definitive comparison of the vibrational signatures of fluorinated, chlorinated, brominated, and iodinated pyridines. It moves beyond generic textbook values, offering field-validated spectral windows and experimental protocols designed to minimize artifacts caused by the volatility and hygroscopic nature of these heterocycles.
Fundamental Principles: The Halogen Effect
To interpret the spectra accurately, one must understand how the halogen substituent perturbs the pyridine ring's electronic environment.
-
Inductive Effect (-I): Halogens are electronegative (F > Cl > Br > I). They withdraw electron density through the sigma bond, shortening adjacent C-C and C-N bonds and typically increasing the frequency of ring breathing modes.
-
Resonance Effect (+M): Halogens have lone pairs that can donate into the
-system. While weaker than the -I effect, this conjugation is position-dependent (strongest at C2 and C4) and affects the C-X bond order. -
Mass Effect: As the mass of the halogen increases (F
I), the C-X stretching frequency drops dramatically, moving from the fingerprint region (C-F) into the far-IR (C-I).
Visualization: Electronic Impact on Vibrational Modes
Figure 1: Mechanistic flow of how halogen electronic effects translate to observed IR frequency shifts.
Comparative Analysis: Characteristic Peaks
The following data consolidates experimental values for monosubstituted halogenated pyridines. Note that "Fingerprint" regions are complex; the ranges provided are the most diagnostic bands.
Table 1: Master Frequency Guide (cm⁻¹)
| Vibration Mode | Functional Group | Fluoro- (F) | Chloro- (Cl) | Bromo- (Br) | Iodo- (I) |
| C-X Stretch | C-X Bond | 1250 – 1150 (Very Strong) | 780 – 700 (Strong, often coupled) | 690 – 515 (Med/Strong) | < 500 (Far IR, rarely seen) |
| Ring Stretch | C=N / C=C | 1610 – 1580 | 1590 – 1570 | 1580 – 1560 | 1570 – 1550 |
| C-H Stretch | Arom.[1][2][3][4][5][6][7][8] C-H | 3100 – 3050 | 3090 – 3050 | 3080 – 3030 | 3070 – 3020 |
Table 2: Isomer Differentiation (C-H Out-of-Plane Bending)
The Out-of-Plane (OOP) bending region (900–700 cm⁻¹) is the most reliable method for distinguishing regioisomers (2-, 3-, vs 4-position). These patterns mimic substituted benzenes but are influenced by the nitrogen atom.
| Substitution | 2-Halopyridine (Ortho-like) | 3-Halopyridine (Meta-like) | 4-Halopyridine (Para-like) |
| Diagnostic OOP Band | 780 – 740 cm⁻¹ | 810 – 780 cm⁻¹ | 850 – 800 cm⁻¹ |
| Secondary Band | ~990 cm⁻¹ (Ring breathing) | ~690 cm⁻¹ (Ring deform) | ~500 cm⁻¹ (Ring deform) |
| Symmetry Group |
Critical Insight: 4-substituted pyridines often show a single, intense band near 820 cm⁻¹, whereas 2- and 3-substituted isomers show more complex splitting patterns due to lower symmetry.
Detailed Spectral Interpretation
A. The "Fingerprint" Region: C-X Stretches
-
Fluoropyridines: Look for a massive, broad absorption between 1250–1150 cm⁻¹ . This is the C-F stretch and is often the strongest peak in the entire spectrum, easily overpowering the C=N stretches.
-
Chloropyridines: The C-Cl stretch is not an isolated mode. It couples with ring vibrations. In 2-chloropyridine, a characteristic doublet often appears near 754 cm⁻¹ and 741 cm⁻¹ .
-
Bromopyridines: The C-Br stretch moves to 690–515 cm⁻¹ . Caution: This overlaps with the C-H OOP bending region. You must cross-reference with the 3000 cm⁻¹ region to confirm aromaticity.
B. The Ring Region: C=N and C=C
Unsubstituted pyridine has a "breathing" mode at ~990 cm⁻¹.
-
2-Substitution: The substituent disturbs the symmetry significantly, often splitting the 1580 cm⁻¹ band into a doublet.
-
H-Bonding: If your sample is wet or in a protic solvent, the C=N band (approx. 1440 cm⁻¹) will shift +10 to +20 cm⁻¹ due to hydrogen bonding with the lone pair on Nitrogen.
Experimental Protocol: Validated Workflow
Handling halogenated pyridines requires specific precautions. 2-chloropyridine and 2-fluoropyridine are volatile liquids; 4-chloropyridine hydrochloride is a deliquescent solid.
Method A: Attenuated Total Reflectance (ATR) - Preferred for Liquids
Best for: 2-Fluoropyridine, 2-Chloropyridine, 3-Bromopyridine.
-
Crystal Check: Ensure the Diamond or ZnSe crystal is clean. Background scan (air) must be flat.
-
Sample Loading: Apply 10-20 µL of neat liquid. Cover with the volatile cover immediately to prevent evaporation and toxicity exposure.
-
Acquisition:
-
Resolution: 4 cm⁻¹
-
Scans: 16 (sufficient for neat liquids)
-
Range: 4000 – 600 cm⁻¹ (ZnSe cuts off at 650 cm⁻¹; use Diamond/KRS-5 for Bromides/Iodides to see <600 cm⁻¹).
-
-
Cleaning: Wipe with isopropanol. Avoid acetone if using a ZnSe crystal (can degrade the housing adhesive over time).
Method B: KBr Pellet - Preferred for Solid Salts
Best for: 4-Chloropyridine HCl, 3,5-Dibromopyridine.
-
Preparation: Mix 2 mg of sample with 200 mg dry KBr (spectral grade).
-
Grinding: Grind in an agate mortar until a fine powder (no sparkles). Note: Pyridinium salts are hygroscopic. Work quickly or use a glovebox.
-
Pressing: Press at 8-10 tons for 2 minutes.
-
Validation: If a broad band appears at 3400 cm⁻¹ (O-H), the KBr was wet. Dry the pellet in an oven at 80°C or subtract the blank KBr spectrum.
Workflow: Isomer Differentiation
Figure 2: Decision tree for identifying regioisomers based on C-H Out-of-Plane bending frequencies.
References
-
NIST Mass Spectrometry Data Center. Infrared Spectrum of 2-Chloropyridine.[9] National Institute of Standards and Technology. Available at: [Link]
-
Mohan, S., & Murugan, R. (1992).[6] Vibrational Spectra and Normal Coordinate Analysis of 2-Chloropyridine. Indian Journal of Pure & Applied Physics, 30, 283.[6]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[9] (Authoritative text on C-H OOP bending correlations).
-
Varsanyi, G. (1969). Vibrational Spectra of Benzene Derivatives.[6][10][11] Academic Press. (Foundational text establishing the correlation between benzene and pyridine substitution patterns).
-
PubChem. 3-Fluoropyridine Compound Summary. National Center for Biotechnology Information. Available at: [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. researchgate.net [researchgate.net]
- 5. orgchemboulder.com [orgchemboulder.com]
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- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. elixirpublishers.com [elixirpublishers.com]
- 9. 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. osi131.osi.lv [osi131.osi.lv]
- 11. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
